Process-Specific Marker: Enzymatic vs. Thermal Oxidation in Tallow Flavor Chemistry
(Z)-4-undecenal was identified among seven compounds uniquely generated through enzymatic hydrolysis-mild thermal oxidation of tallow, distinguishing it from 19 common thermal oxidation products that included 2-undecenal [1]. This process-specificity is not shared by the positional isomer 2-undecenal, which appears under both enzymatic-mild thermal and conventional thermal oxidation conditions [1].
| Evidence Dimension | Process-specific generation in tallow oxidation |
|---|---|
| Target Compound Data | (Z)-4-Undecenal: unique to enzymatic hydrolysis-mild thermal oxidation |
| Comparator Or Baseline | 2-Undecenal: common product of thermal oxidation alone; (Z)-4-Decenal and (E)-4-Nonenal: also unique to enzymatic-mild thermal oxidation |
| Quantified Difference | Classified as 'unique products' vs. 'common products' in GC-O/PLSR analysis of oxidized tallow BFs |
| Conditions | SPME/GC-MS and GC-O analysis of oxidized tallow and beeflike flavors; PLSR modeling; 34 odor-active compounds identified; detection frequency method |
Why This Matters
For meat flavor formulation, (Z)-4-undecenal serves as a process-authenticity marker that cannot be substituted with 2-undecenal without losing the enzymatic-mild thermal oxidation signature.
- [1] Wu, N., Wang, X., Tao, N., & Ni, Y. (2013). Identification of characteristic flavour precursors from enzymatic hydrolysis-mild thermal oxidation tallow by descriptive sensory analysis and gas chromatography–olfactometry and partial least squares regression. Journal of Chromatography B, 913–914, 69–76. View Source
